molecular formula C13H18N2 B1444327 7-Benzyl-4,7-diazaspiro[2.5]octane CAS No. 1222106-45-7

7-Benzyl-4,7-diazaspiro[2.5]octane

Cat. No.: B1444327
CAS No.: 1222106-45-7
M. Wt: 202.3 g/mol
InChI Key: XINDIUOJBNUZMM-UHFFFAOYSA-N
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Description

7-Benzyl-4,7-diazaspiro[2.5]octane is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-benzyl-4,7-diazaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-9-8-14-13(11-15)6-7-13/h1-5,14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINDIUOJBNUZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CCN2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conformational Analysis and Structural Aspects of the Spiro 2.5 Octane Moiety

Spectroscopic Data

While specific spectroscopic data for 7-Benzyl-4,7-diazaspiro[2.5]octane is not widely published in peer-reviewed literature, the expected signals in its ¹H and ¹³C NMR spectra can be predicted based on its structure.

¹H NMR Spectroscopy: The spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group (in the aromatic region), the methylene bridge connecting the benzyl group to the nitrogen, the protons on the piperazine (B1678402) ring, and the protons on the cyclopropane (B1198618) ring. The coupling patterns and chemical shifts of these protons would provide valuable information about the connectivity and conformational preferences of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals corresponding to each unique carbon atom in the molecule, including the carbons of the benzene ring, the methylene carbons, and the carbons of the spirocyclic framework.

A structural and conformational analysis of related 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives has been performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy, demonstrating the power of these techniques in elucidating the stereochemistry and preferred conformations of such spirocyclic systems. nih.gov

X-ray Crystallography

X-ray crystallography would provide the most definitive three-dimensional structure of this compound in the solid state. This technique would allow for precise measurement of bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and the spatial relationship between the benzyl group and the diazaspiro[2.5]octane core. However, no public X-ray crystal structures for this specific compound are currently available.

Pharmacological and Biological Relevance of Azaspiro 2.5 Octane Scaffolds

As Agonists of the Glucagon-Like Peptide-1 (GLP-1) Receptor

Recent research has highlighted the potential of 6-azaspiro[2.5]octane derivatives as small molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor. nih.gov Activation of the GLP-1 receptor is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity, as it stimulates insulin (B600854) release, lowers blood glucose levels, promotes satiety, and can lead to weight loss. nih.gov The development of orally available small molecule agonists based on the azaspiro[2.5]octane scaffold represents a significant advancement over injectable peptide-based therapies. nih.gov

Role as Electrophilic Aminating Agents (for structurally related compounds)

While not directly documented for 7-Benzyl-4,7-diazaspiro[2.5]octane itself, the broader class of nitrogen-containing heterocyclic compounds can sometimes be precursors to or be synthesized using electrophilic aminating agents. Electrophilic amination is a powerful synthetic strategy that involves the reaction of a nitrogen electrophile with a nucleophile, typically a carbanion. nih.gov

This "umpolung" or reverse-polarity approach to C-N bond formation is a valuable tool in organic synthesis. A variety of electrophilic aminating agents are available, and they are utilized in the synthesis of complex nitrogen-containing molecules, including natural products. nih.gov These reactions can proceed through various mechanisms, including polar, radical, and transition-metal-catalyzed pathways. The development of asymmetric electrophilic amination reactions has been a particular focus, allowing for the stereocontrolled synthesis of chiral amines and their derivatives. nih.gov

Structure Activity Relationship Sar Studies of 7 Benzyl 4,7 Diazaspiro 2.5 Octane Derivatives

Impact of Benzyl (B1604629) Substitution on Biological Activity and Receptor Interaction Profiles

The benzyl group at the N7-position of the 4,7-diazaspiro[2.5]octane core plays a pivotal role in modulating the biological activity and receptor interaction profiles of these derivatives. The aromatic ring of the benzyl moiety offers a site for numerous substitutions, allowing for a systematic investigation of its influence on potency and selectivity.

These findings suggest that for 7-benzyl-4,7-diazaspiro[2.5]octane derivatives, the electronic and steric properties of substituents on the benzyl ring are key determinants of their interaction with biological targets. Electron-donating and electron-withdrawing groups, as well as their placement at the ortho, meta, or para positions, can fine-tune the electronic environment of the entire molecule and influence key interactions, such as hydrogen bonding and π-stacking, within a receptor's binding pocket.

Table 1: Impact of Aryl Substitution on Dopamine (B1211576) D3 Receptor Affinity in Analogous Diazaspiro Compounds
CompoundAryl SubstitutionD3R Ki (nM)D2R/D3R Selectivity Ratio
1 2-methoxy19.6823
12 2-fluoro25.9759
13 4-fluoro39.8396
25 4-methoxy97.7~1000
26 2,4-dimethoxy112584

Data adapted from a study on analogous diazaspiro ligands for the dopamine D3 receptor and is intended to be illustrative of the potential impact of benzyl substitution patterns. nih.gov

Effects of Modifications at Nitrogen Centers on Target Interaction and Lipophilicity

The two nitrogen atoms within the 4,7-diazaspiro[2.5]octane scaffold are critical for its chemical properties and biological activity. They serve as key points for hydrogen bonding and can be readily modified to alter the compound's polarity, basicity, and lipophilicity, all of which are crucial for target interaction and pharmacokinetic properties.

In related diazaspiro systems, the nature of the substituent on the second nitrogen atom has been shown to be critical for biological activity. For instance, the replacement of a methyl group with an ethyl or an amino group on a 1,2,4-triazole (B32235) ring attached to a diazaspiro core resulted in a significant decrease in dopamine D3 receptor selectivity. nih.gov This highlights the sensitivity of receptor binding to even minor changes at the nitrogen centers.

Table 2: Predicted Lipophilicity of N-Substituted 4,7-Diazaspiro[2.5]octane Analogs
CompoundN4-SubstituentPredicted XlogP
This compoundH1.5
Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylateCarboxybenzyl2.0
7-Benzyl-4-methyl-4,7-diazaspiro[2.5]octaneMethyl1.8
4-Acetyl-7-benzyl-4,7-diazaspiro[2.5]octaneAcetyl1.3

Predicted XlogP values are calculated estimations and serve to illustrate the potential impact of N4-substitution on lipophilicity.

Influence of Spirocyclic Ring Modifications on Pharmacological Profiles

The spirocyclic nature of the 4,7-diazaspiro[2.5]octane core, which consists of a fused cyclopropane (B1198618) and piperazine (B1678402) ring, imparts a rigid three-dimensional structure that is distinct from more flexible cyclic compounds. This rigidity can be advantageous in drug design as it can pre-organize the molecule into a conformation that is favorable for binding to a specific biological target, potentially leading to higher affinity and selectivity.

Modifications to either the cyclopropane or the piperazine ring can have a profound impact on the pharmacological profile of the resulting derivatives. The cyclopropane ring, being the smallest carbocycle, introduces significant ring strain. Altering this ring, for example, by increasing its size to a cyclobutane (B1203170) or cyclopentane, would change the geometry and strain of the spirocyclic system, thereby affecting how the molecule presents its pharmacophoric features to a receptor. The introduction of cyclopropyl (B3062369) groups into drug molecules has been shown to improve metabolic stability and biological activity in various contexts. chemsrc.com

Similarly, modifications to the six-membered piperazine ring, such as the introduction of substituents or altering its conformation, would directly impact the spatial relationship between the nitrogen atoms and the benzyl group. Such changes can influence the molecule's ability to form key interactions with its biological target. For instance, the replacement of a diazaspiro[2.5]octane core with other diazaspiro systems, such as diazaspiro[3.3]heptane, has been shown to lead to a reduction in affinity for the σ2 receptor in certain compound series.

Analog Design and Optimization for Specific Biological Targets

The design and optimization of this compound analogs for specific biological targets is a key objective in medicinal chemistry. This process involves a systematic exploration of the chemical space around the parent compound to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. The 4,7-diazaspiro[2.5]octane scaffold serves as a versatile starting point for the synthesis of libraries of compounds with diverse functionalities.

For example, in the development of ligands for the nicotinic acetylcholine (B1216132) receptor (nAChR), diazaspirocyclic compounds have been synthesized and shown to exhibit high affinity and selectivity for specific nAChR subtypes. nih.gov This suggests that the this compound framework could be similarly optimized for nAChR modulation.

The optimization process often involves an iterative cycle of design, synthesis, and biological evaluation. For instance, if the initial target is a specific GPCR, analogs with different substitutions on the benzyl ring would be synthesized to probe the steric and electronic requirements of the receptor's binding pocket. Simultaneously, modifications at the N4-position would be made to fine-tune the compound's lipophilicity and potential for additional interactions. The resulting pharmacological data would then inform the design of the next generation of analogs, leading to a progressive refinement of the lead compound.

Table 3: Hypothetical Analog Design Strategy for a CNS Target
AnalogModification from Parent CompoundRationale for DesignDesired Outcome
A4-Fluoro substitution on benzyl ringIntroduce an electron-withdrawing group to alter electronic properties and potentially enhance binding.Improved receptor affinity and/or selectivity.
BN4-acetylationDecrease basicity of N4 and increase polarity.Modulate blood-brain barrier penetration and target engagement.
CReplacement of benzyl with pyridylmethylIntroduce a heteroaromatic ring to explore additional hydrogen bonding interactions.Enhanced potency and altered receptor subtype selectivity.
DExpansion of cyclopropane to cyclobutaneAlter the spirocyclic core geometry and strain.Investigate the importance of the cyclopropane ring for activity.

This table presents a hypothetical design strategy to illustrate the process of analog optimization.

Computational Chemistry and in Silico Studies of Azaspiro 2.5 Octane Compounds

Molecular Docking and Simulation for Target Prediction and Binding Analysis

Molecular docking and simulation are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. For 7-Benzyl-4,7-diazaspiro[2.5]octane, these methods can elucidate potential biological targets and the key interactions that govern its binding.

The rigid nature of the diazaspiro[2.5]octane core is a significant advantage in molecular docking studies. This rigidity reduces the conformational space that needs to be sampled, potentially leading to more accurate binding pose predictions. The benzyl (B1604629) group attached at the N7-position plays a crucial role in modulating biological activity and receptor interactions. Its aromatic ring provides a site for numerous potential interactions, including π-stacking with aromatic residues in a binding pocket.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the utility of the broader 4,7-diazaspiro[2.5]octane scaffold has been demonstrated. For instance, this scaffold has been used as a building block in the creation of DNA-encoded chemical libraries aimed at discovering novel kinase inhibitors. Kinases are a major class of drug targets, and molecular docking is a primary tool for designing and optimizing kinase inhibitors. In a hypothetical docking study of this compound with a kinase, the nitrogen atoms of the diazaspiro core could form crucial hydrogen bonds with hinge region residues of the kinase, a common binding motif for ATP-competitive inhibitors.

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. An MD simulation would model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the role of solvent molecules.

Quantum Mechanical Calculations for Reactivity and Conformation

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure, reactivity, and conformational preferences of a molecule. For this compound, QM methods can be used to accurately model its three-dimensional geometry and electronic properties.

The defining characteristic of the 4,7-diazaspiro[2.5]octane framework is its inherent rigidity due to the spirocyclic fusion of a cyclopropane (B1198618) and a piperazine-like ring. This fusion locks the molecule into a well-defined three-dimensional shape. QM calculations, such as Density Functional Theory (DFT), can be employed to determine the most stable conformation of the six-membered diazacycle (e.g., chair, boat, or twist-boat) and the orientation of the benzyl substituent. These calculations can also provide information on bond lengths, bond angles, and dihedral angles with high precision.

Furthermore, QM calculations can elucidate the electronic properties of the molecule. For instance, the calculation of the electrostatic potential surface can identify regions of the molecule that are electron-rich or electron-poor, which is critical for understanding potential non-covalent interactions with biological targets. The nitrogen atoms, for example, are expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors. The reactivity of the molecule can also be assessed by calculating frontier molecular orbitals (HOMO and LUMO), which can indicate the most likely sites for metabolic attack or chemical reaction.

Prediction of Molecular Interactions and Biological Activity

In silico methods play a crucial role in predicting the molecular interactions and potential biological activities of compounds like this compound. These predictions are often based on the compound's structural and physicochemical properties.

The benzyl group is a key determinant of the molecule's interactions. The electronic and steric properties of substituents on this benzyl ring can be systematically varied to fine-tune interactions with biological targets. For example, the addition of electron-donating or electron-withdrawing groups can influence hydrogen bonding and π-stacking interactions within a receptor's binding site.

Pharmacophore modeling is another approach to predict biological activity. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for binding to a specific target. The rigid diazaspiro[2.5]octane core serves as an excellent scaffold for positioning pharmacophoric elements in a precise spatial arrangement.

Predicted Physicochemical Properties:

Property Predicted Value
Molecular Weight 202.3 g/mol
LogP 1.89110
PSA (Polar Surface Area) 15.27000

Note: These are computationally predicted values and may vary depending on the algorithm used.

Use of InChI/SMILES Identifiers in Computational Modeling

Standardized molecular identifiers such as the International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES) are fundamental tools in computational chemistry and cheminformatics. They provide a machine-readable representation of a chemical structure, enabling the storage, retrieval, and analysis of chemical information in databases and modeling software.

These identifiers for this compound and a related dione (B5365651) derivative are crucial for their use in computational studies. For example, the SMILES string can be directly used as input for a wide range of computational tools, including those for property prediction, molecular docking, and QSAR analysis. The InChI provides a unique and canonical representation of the molecule, which is essential for database integrity and interoperability.

Chemical Identifiers for Azaspiro[2.5]octane Compounds:

Compound NameInChISMILES
This compound-5,8-dioneInChI=1S/C13H14N2O2/c16-11-9-15(8-10-4-2-1-3-5-10)12(17)13(14-11)6-7-13/h1-5H,6-9H2,(H,14,16) nih.govC1CC12C(=O)N(CC(=O)N2)CC3=CC=CC=C3

By utilizing these identifiers, researchers can efficiently incorporate this compound and its analogs into large-scale virtual screening campaigns and other in silico workflows, accelerating the process of drug discovery and development.

Applications in Chemical Biology and Advanced Materials

Building Block for Complex Organic Molecules and Nitrogen Heterocycles

7-Benzyl-4,7-diazaspiro[2.5]octane and its parent scaffold, 4,7-diazaspiro[2.5]octane, are recognized as important intermediates in synthetic organic chemistry. The rigid spirocyclic framework provides a well-defined three-dimensional geometry that is desirable when constructing complex molecular architectures. thieme-connect.com This inherent rigidity, compared to more flexible acyclic or simple cyclic amines, allows for precise spatial positioning of functional groups, which is a critical aspect in the synthesis of targeted bioactive molecules. thieme-connect.com

The diazaspiro[2.5]octane core serves as a versatile building block for a range of nitrogen-containing heterocycles. The nitrogen atoms within the structure provide reactive sites for further chemical modifications, such as alkylation, acylation, and participation in coupling reactions. For instance, derivatives of this scaffold are employed in multi-step syntheses of pharmaceutical agents. A notable example is the use of a protected 4,7-diazaspiro[2.5]octane derivative in the synthesis of Risdiplam, a medication used for treating spinal muscular atrophy. mdpi.com The synthesis involves a 1,4 addition/elimination reaction with the spiro-diamine core, highlighting its utility in constructing the final complex drug molecule. mdpi.com Furthermore, the dione (B5365651) derivative, this compound-5,8-dione, has been synthesized as a key intermediate in the preparation of potential inhibitors of vascular endothelial growth factor receptor (VEGFR), which are targets in anti-cancer therapies. google.com

Fragment-Based Drug Design and Combinatorial Chemistry

The diazaspiro[2.5]octane framework is a valuable fragment in fragment-based drug discovery (FBDD). FBDD utilizes small, low-complexity molecules that can be screened for weak binding to biological targets; these initial hits are then optimized into more potent leads. researchgate.net The spirocyclic nature of this compound provides a rigid, three-dimensional scaffold that can effectively probe the topology of protein binding sites. thieme-connect.com

This scaffold is also well-suited for the construction of combinatorial libraries, which are large collections of related compounds used for screening. researchgate.netgoogle.com The dual nitrogen atoms serve as convenient points for diversification, allowing a wide array of substituents to be introduced. This enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. activate-scientific.com A prime example of this application was demonstrated in a DNA-encoded chemical library screening, where 7-phenyl-4,7-diazaspiro[2.5]octane was used as a building block to generate analogs for exploring the SAR of novel kinase inhibitors. acs.org The ability to systematically modify the scaffold is crucial for optimizing properties such as potency and selectivity.

Structural Motif in Peptidomimetics for Enhanced Metabolic Stability

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability. The rigid conformation of the diazaspiro[2.5]octane core makes it an excellent scaffold for this purpose. researchgate.net One of the major challenges in peptide-based drug development is their rapid degradation by proteases in the body. Incorporating rigid structural elements, like a spiro-cyclopropyl group, can conformationally constrain the molecule, making it less susceptible to proteolytic hydrolysis. researchgate.net

The spirocyclic architecture is known to enhance metabolic stability by shielding vulnerable parts of the molecule from metabolic enzymes like cytochrome P450. nih.gov Research on related spirocyclic systems has shown that they can serve as metabolically robust replacements for more labile structures in drug candidates. Furthermore, spirobarbiturate derivatives have been investigated as effective mimics of β-turns, which are common secondary structures in peptides that are often crucial for biological activity. researchgate.net By enforcing a specific, bioactive conformation, these scaffolds can lead to peptidomimetics with higher potency and improved stability.

Table 1: Research Findings on Spirocyclic Scaffolds in Drug Design
Scaffold FeatureApplication/AdvantageResearch ContextCitation
Spirocyclic ArchitectureEnhances metabolic stability and conformational rigidity.Valuable for general drug discovery and as an intermediate for peptidomimetics.
Cyclopropyl (B3062369) RingProvides conformational restriction to prevent proteolytic hydrolysis.A strategy to improve the stability of peptides and peptidomimetics. researchgate.net
SpirobarbituratesAct as effective β-turn mimetics.Used in the design of structurally constrained neuropeptide analogs. researchgate.net
Diazaspiro[2.5]octane CoreImproves metabolic stability in MDM2 inhibitors.Evaluation in mouse, rat, and human microsomes showed good stability profiles for certain derivatives. nih.gov

Development of Small-Molecule Libraries for High-Throughput Screening

High-throughput screening (HTS) relies on the availability of large and diverse collections of chemical compounds, known as small-molecule libraries. This compound and related spirocyclic compounds are valuable building blocks for constructing such libraries. activate-scientific.com Their utility stems from the ability to generate structural diversity around a rigid, 3D-shaped core. thieme-connect.com This is a departure from flatter, more two-dimensional molecules that may not explore protein binding pockets as effectively.

The synthesis of libraries based on the diazaspiro[2.5]octane scaffold allows for systematic exploration of the chemical space around a biological target. acs.org In a notable study, a DNA-encoded chemical library (DECL) technology was used to screen for inhibitors of bone morphogenetic protein receptor type 2 (BMPR2). The library construction utilized a diazaspiro[2.5]octane building block, which ultimately led to the discovery of highly potent and selective kinase inhibitors. acs.org Commercial suppliers also offer a variety of diazaspiro[2.5]octane derivatives, including the 7-benzyl version, specifically for the purpose of building diverse compound libraries for SAR investigations in drug discovery programs. activate-scientific.com

Potential in Materials Science and Catalysis

Beyond its biomedical applications, this compound holds potential in the fields of materials science and catalysis. The rigid spirocyclic framework is a desirable feature for creating well-defined structures, which can be advantageous in the design of novel materials. thieme-connect.com Several chemical suppliers categorize this compound and its derivatives under "Materials Science" and "Catalysts & Ligands," indicating their recognized potential in these areas. sigmaaldrich.comchemscene.comambeed.comambeed.combldpharm.com

Q & A

Basic: What are the optimal synthetic conditions for preparing 7-Benzyl-4,7-diazaspiro[2.5]octane derivatives?

Methodological Answer:
The synthesis of spirocyclic compounds like this compound derivatives can be optimized using iridium-catalyzed amination under standard conditions (e.g., 70°C in DMF with allyl acetate as a reactant). Purification via silica gel column chromatography (e.g., hexane:ethyl acetate gradients) ensures high yields (>95%) and purity, as demonstrated for structurally analogous compounds . Reaction monitoring by TLC (Rf ~0.29 in hexane:ethyl acetate 4:1) and characterization via 1^1H/13^13C NMR, HRMS, and FTIR are critical for structural validation .

Basic: How can researchers confirm the enantiomeric purity of this compound derivatives?

Methodological Answer:
Enantiomeric excess (ee) is determined using chiral HPLC with a suitable stationary phase (e.g., polysaccharide-based columns). For example, a 95% ee was reported for a tert-butyl-substituted diazaspirooctane derivative under isocratic elution conditions, validated by comparing retention times with racemic standards . Complementary techniques like polarimetry or circular dichroism (CD) spectroscopy may resolve ambiguities in complex cases.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.